

mifepristone chemical structure and properties

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Compound of Interest

Compound Name: *Mifepristone*

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An In-depth Technical Guide on the Chemical Structure and Properties of **Mifepristone**

Introduction

Mifepristone, also known by its developmental code name RU-486, is a synthetic steroid with potent antagonistic properties at the progesterone and glucocorticoid receptors.^{[1][2]} It is a 19-norsteroid derivative and is chemically described as 11 β -[p-(Dimethylamino)phenyl]-17 α -(1-propynyl)estra-4,9-dien-17 β -ol-3-one.^[1] Initially developed as an antiglucocorticoid, its powerful antiprogesterin activity has led to its primary clinical application in medical termination of pregnancy, typically in combination with a prostaglandin analog like misoprostol.^{[1][3]} Beyond this, it is approved for controlling hyperglycemia in patients with Cushing's syndrome.^{[2][4]} This document provides a detailed overview of its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Mifepristone is a yellow, crystalline powder.^[5] Its structure is characterized by a bulky p-(dimethylamino)phenyl group at the 11 β -position, which is crucial for its receptor antagonist activity, and a hydrophobic 1-propynyl substituent at the 17 α -position that enhances its binding affinity to the progesterone receptor.^[1]

Data Presentation: Chemical and Physical Properties

The fundamental chemical and physical properties of **mifepristone** are summarized below.

Property	Value	References
IUPAC Name	(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one	[1][5]
Synonyms	RU-486, RU-38486, Mifegyne, Mifeprex, Korlym	[1][5]
CAS Number	84371-65-3	[1][4]
Molecular Formula	C ₂₉ H ₃₅ NO ₂	[1][4]
Molecular Weight	429.604 g/mol	[1][6]
Appearance	Yellow solid/powder	[4][5]
Melting Point	194-198 °C	[1][4]
Boiling Point	629 °C (estimate)	[1]
Solubility	Soluble in DMSO (up to 85 mg/mL), ethanol (up to 50 mg/mL), methanol, chloroform, and acetone.[4][5][6][7] Poorly soluble in water.[5]	

Data Presentation: Pharmacokinetic Properties

Property	Value	References
Bioavailability	~69%	[1]
Protein Binding	98%	[1]
Metabolism	Hepatic, primarily via CYP3A4 enzymes.[2]	
Major Metabolite	Metapristone	[1]
Elimination Half-life	Complex; initial slow phase of 12-72 hours, followed by a more rapid phase with a half-life of 18 hours. The terminal half-life, including all active metabolites, can be up to 90 hours.[1]	
Excretion	Primarily via feces (~83%) and to a lesser extent via urine (~9%).[1]	

Mechanism of Action and Receptor Pharmacology

Mifepristone exerts its effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[3][8] It binds to these intracellular receptors with high affinity, inducing or stabilizing an inactive receptor conformation.[1][8]

- As an Antiprogestin: In the presence of progesterone, **mifepristone** acts as a competitive PR antagonist.[1] By blocking progesterone, it causes endometrial decidual degeneration, cervical softening, and an increase in myometrial sensitivity to prostaglandins, leading to uterine contractions.[1][3]
- As an Antigluccorticoid: At higher doses, **mifepristone** competitively blocks the GR, antagonizing the effects of cortisol.[2][3] This action is utilized in the treatment of Cushing's syndrome.[9] The blockade of GR in the hypothalamic-pituitary-adrenal (HPA) axis can lead to a compensatory increase in ACTH and cortisol levels.[1][9]

- Other Receptor Activity: **Mifepristone** is also a weak antiandrogen but does not bind to estrogen or mineralocorticoid receptors.[1]

Data Presentation: Receptor Binding Affinity

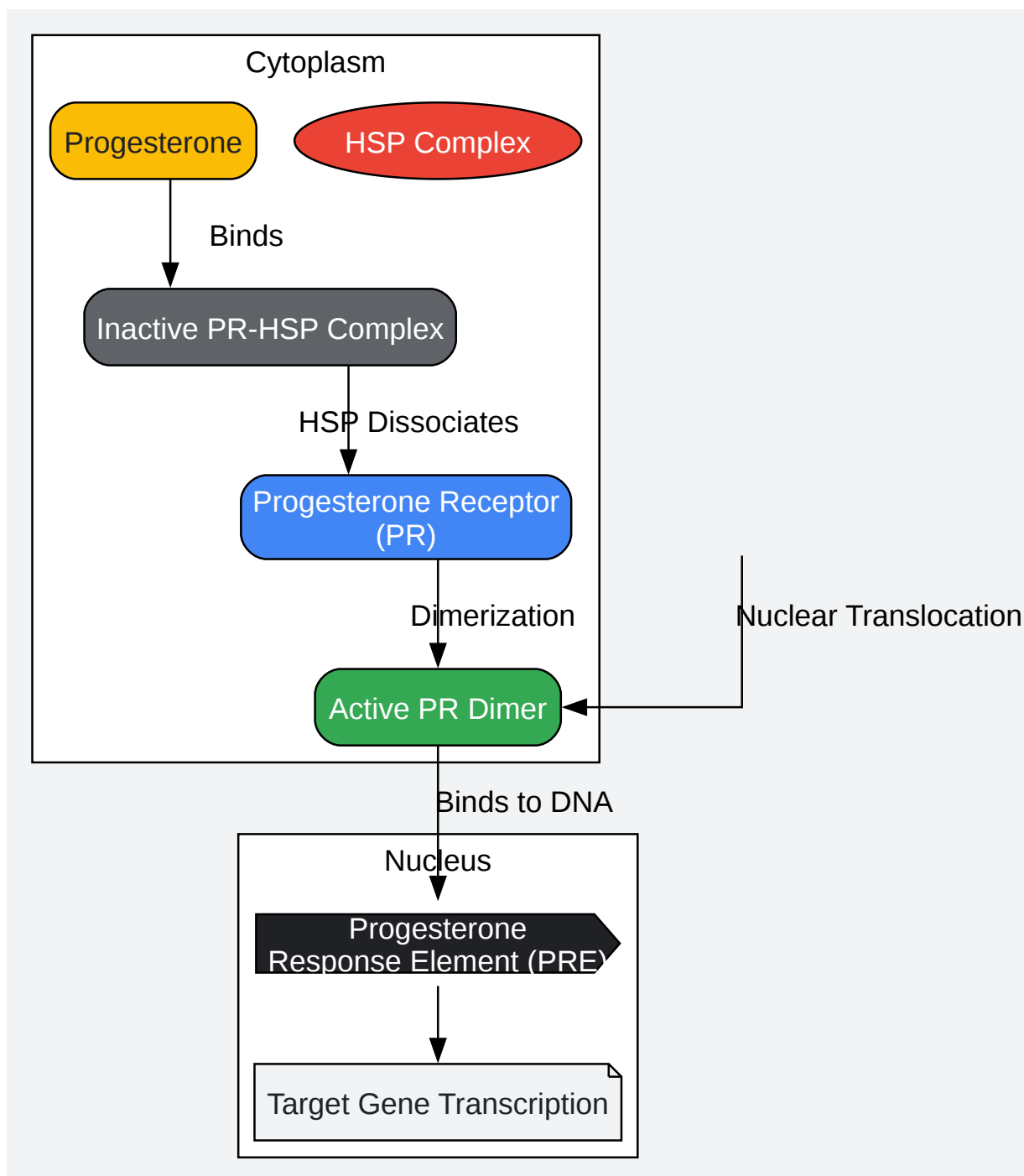
Receptor Target	Ligand	Affinity Metric (IC ₅₀ / K _d)	References
Progesterone Receptor (PR)	Mifepristone	IC ₅₀ = 0.025 nM	[1]
Glucocorticoid Receptor (GR)	Mifepristone	IC ₅₀ = 2.2 nM (in another report, 2.6 nM)	[1][7]
Androgen Receptor (AR)	Mifepristone	IC ₅₀ = 10 nM	[1]
Progesterone Receptor (PR)	Mifepristone	K _d < 1 x 10 ⁻⁹ M	[10]
Glucocorticoid Receptor (GR)	Mifepristone	K _d < 1 x 10 ⁻⁹ M	[10]
Relative Binding Affinity	Mifepristone has >2x the affinity for PR than progesterone, and >3x the affinity for GR than dexamethasone. [1]		

Signaling Pathways

The antagonistic action of **mifepristone** disrupts the normal signaling pathways of progesterone and glucocorticoids.

Progesterone Receptor (PR) Signaling and Antagonism

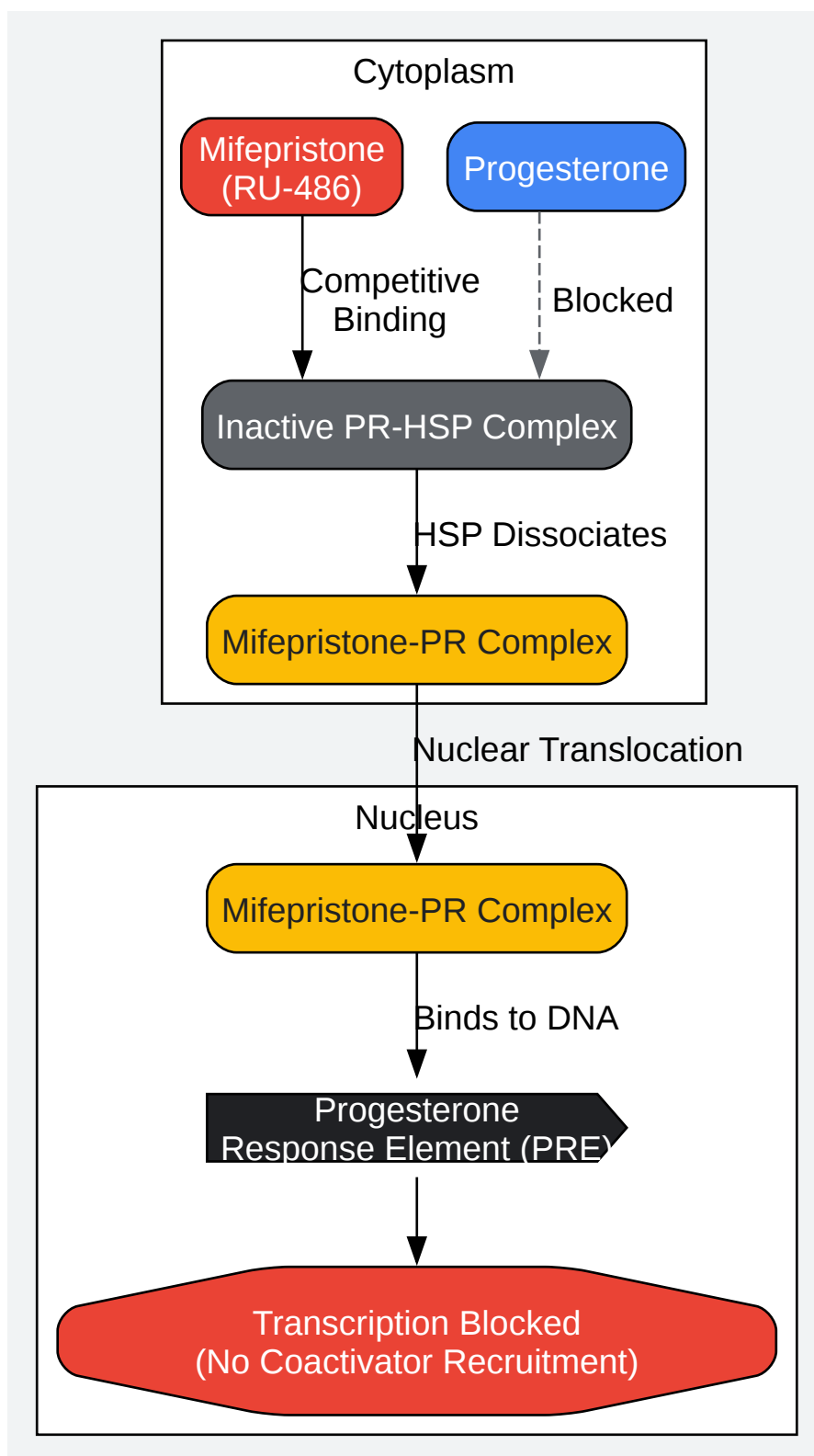
Progesterone is essential for the maintenance of pregnancy.[3] It binds to its intracellular receptor, which then translocates to the nucleus to regulate gene expression.



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Caption: Progesterone receptor (PR) activation pathway.

Mifepristone competitively binds to the PR, preventing the conformational changes necessary for full receptor activation and coactivator recruitment, thereby blocking gene transcription.

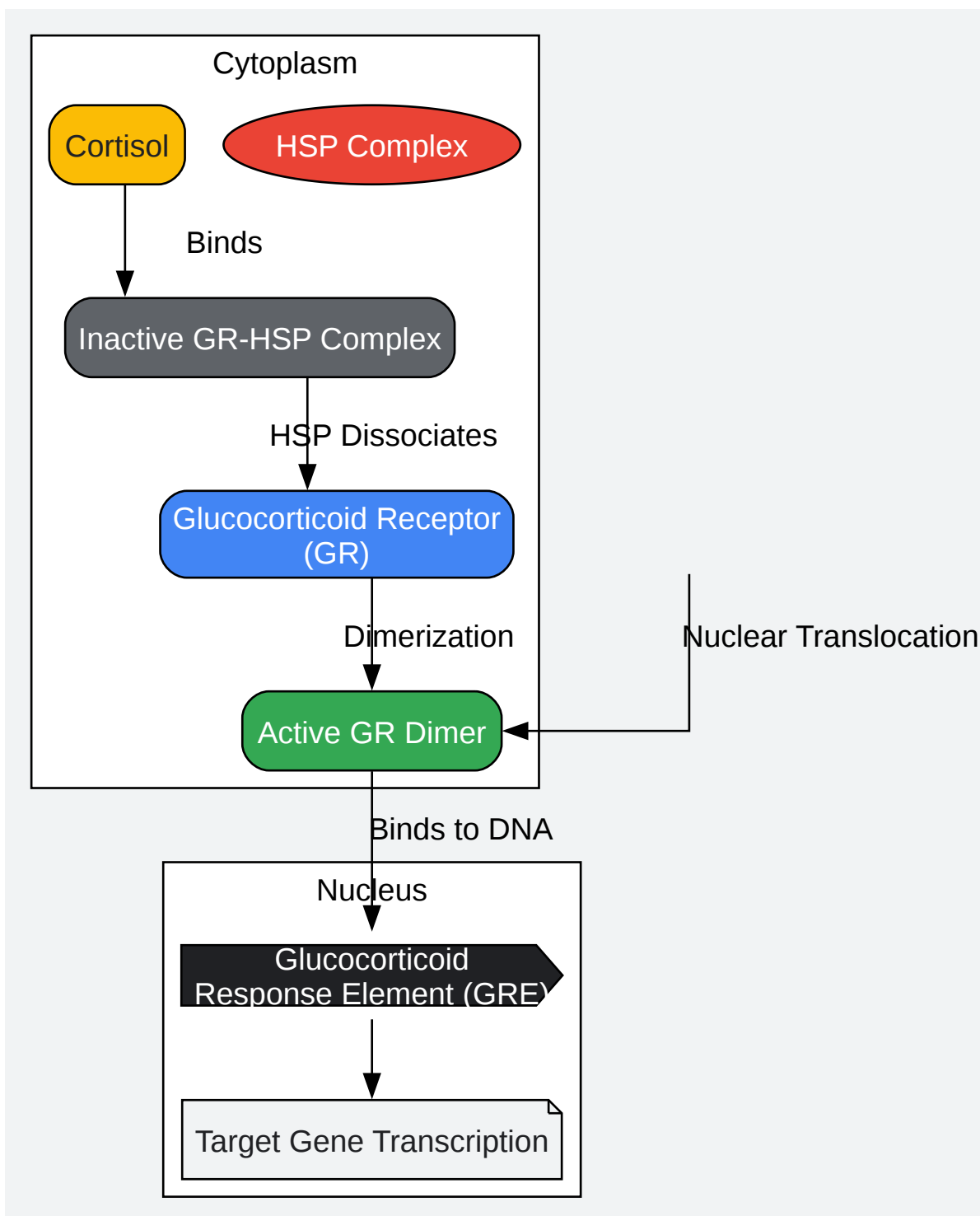


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Caption: **Mifepristone's** antagonism of the PR pathway.

Glucocorticoid Receptor (GR) Signaling and Antagonism

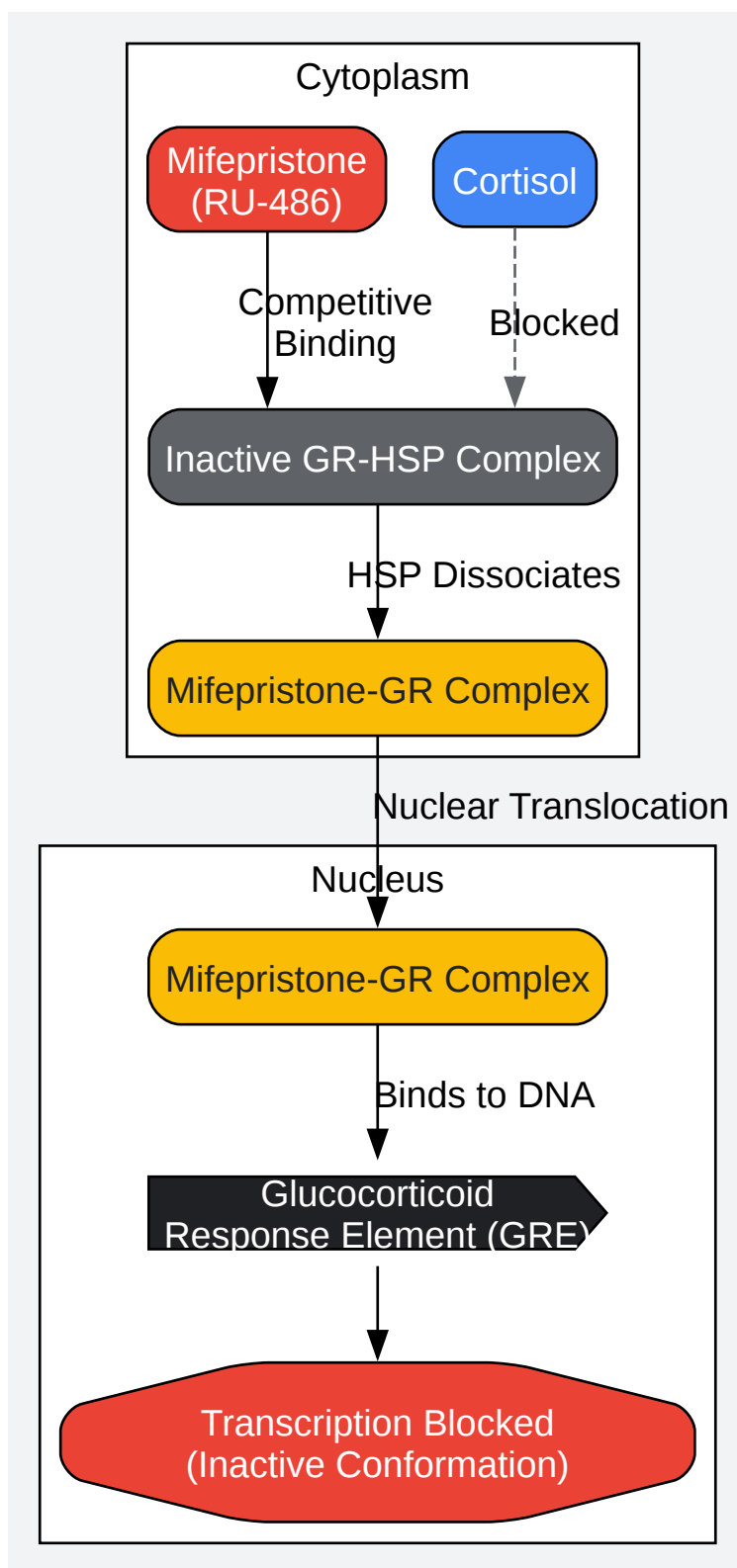
Cortisol, a primary glucocorticoid, regulates a wide range of physiological processes by activating the GR.



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Caption: Glucocorticoid receptor (GR) activation pathway.

Mifepristone's antiglucocorticoid effect is central to its use in Cushing's syndrome. It binds the GR and prevents cortisol-mediated gene expression.



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Caption: **Mifepristone's** antagonism of the GR pathway.

Experimental Protocols

The characterization of **mifepristone**'s antagonist activity typically involves receptor binding assays and cell-based functional assays.

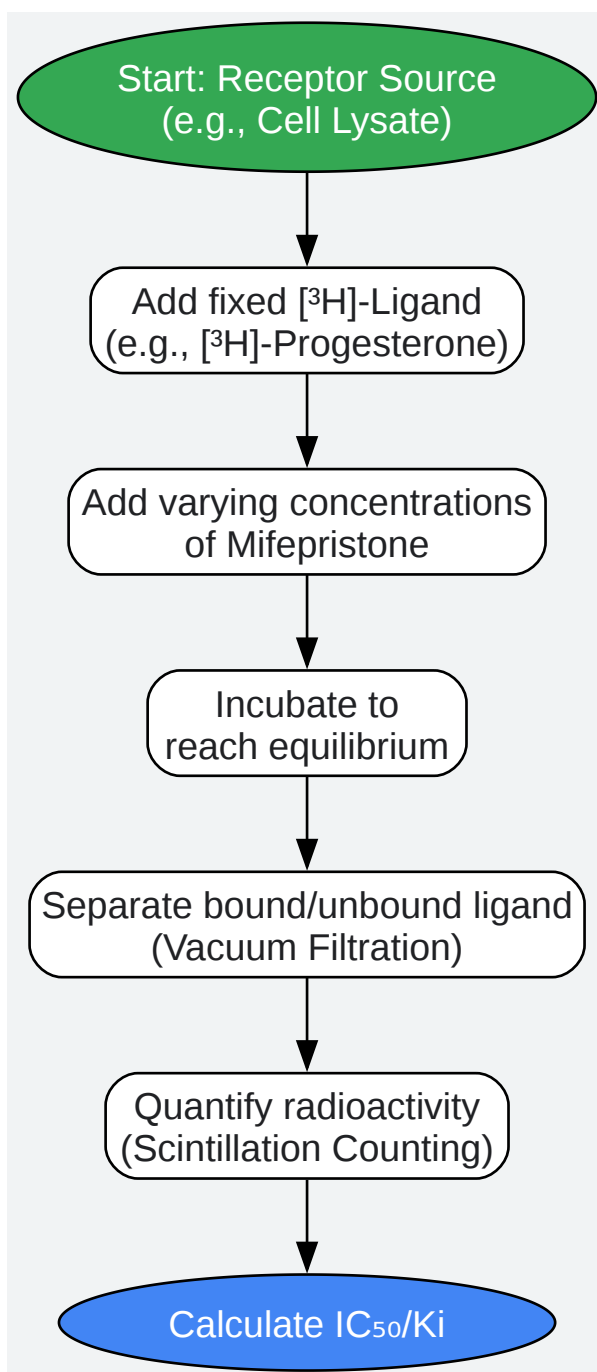
Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity of **mifepristone** for a target receptor (e.g., PR or GR) by measuring its ability to displace a high-affinity radiolabeled ligand.

Methodology:

- **Receptor Preparation:** Prepare a source of the receptor, such as cell lysates from tissues or cell lines overexpressing the receptor of interest (e.g., T47D cells for PR), or purified recombinant receptor protein.
- **Incubation:** In a multi-well plate, incubate the receptor preparation with a fixed, low concentration of a radiolabeled ligand (e.g., [3 H]-progesterone for PR or [3 H]-dexamethasone for GR).
- **Competition:** To parallel wells, add increasing concentrations of unlabeled **mifepristone**. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled agonist).
- **Equilibration:** Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically several hours).
- **Separation:** Separate receptor-bound radioligand from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
- **Quantification:** Wash the filters to remove residual unbound ligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the **mifepristone** concentration. Fit the resulting

dose-response curve using non-linear regression to determine the IC_{50} value (the concentration of **mifepristone** that displaces 50% of the bound radioligand). The K_i (inhibition constant) can then be calculated using the Cheng-Prusoff equation.



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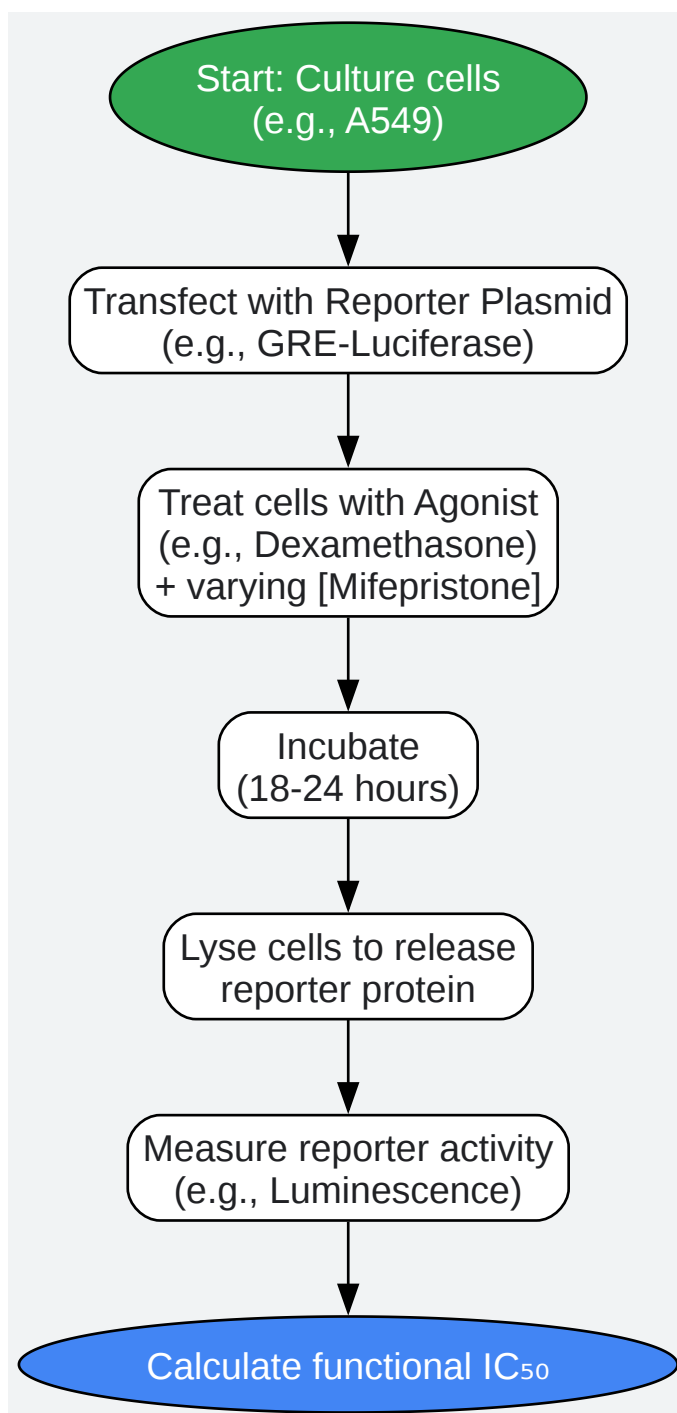
Caption: Workflow for a competitive radioligand binding assay.

Protocol: Hormone-Responsive Reporter Gene Assay

This functional assay measures **mifepristone**'s ability to block agonist-induced gene transcription in a cellular context.

Methodology:

- **Cell Culture and Transfection:** Culture a suitable cell line (e.g., HEK-293 or A549) that endogenously expresses the target receptor or can be co-transfected with a receptor expression plasmid.^[11] Transfect the cells with a reporter plasmid containing a promoter with multiple copies of a hormone response element (e.g., a GRE or PRE) upstream of a reporter gene (e.g., luciferase).
- **Cell Treatment:** After allowing time for gene expression (e.g., 24 hours), treat the cells.
 - **Agonist Dose-Response:** Treat cells with increasing concentrations of an agonist (e.g., dexamethasone or progesterone) to confirm the assay system is responsive.
 - **Antagonist Assay:** Treat cells with a fixed, submaximal concentration of the agonist (e.g., EC₅₀ concentration) combined with increasing concentrations of **mifepristone**. Include vehicle-only and agonist-only controls.
- **Incubation:** Incubate the treated cells for an appropriate period (e.g., 18-24 hours) to allow for reporter gene expression.
- **Cell Lysis:** Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the reporter protein.
- **Reporter Quantification:** Measure the activity of the reporter protein. For a luciferase reporter, add the appropriate substrate (luciferin) and measure the resulting luminescence using a luminometer.
- **Data Analysis:** Normalize reporter activity to a measure of cell viability or total protein content if necessary. Plot the normalized reporter activity against the logarithm of the **mifepristone** concentration. Fit the data to determine the IC₅₀ value, representing the concentration of **mifepristone** that inhibits 50% of the agonist-induced reporter activity.



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Caption: Workflow for a hormone-responsive reporter gene assay.

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